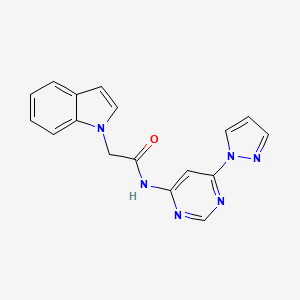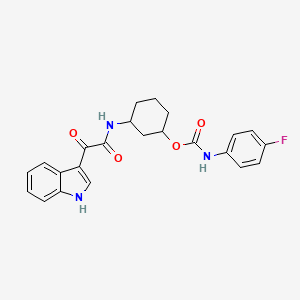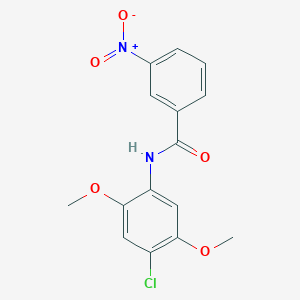
N-(4-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)thiazol-2-yl)-2-(4-fluorophenoxy)acetamide hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)thiazol-2-yl)-2-(4-fluorophenoxy)acetamide hydrochloride is a useful research compound. Its molecular formula is C21H21ClFN3O2S and its molecular weight is 433.93. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Structural Aspects and Compound Behavior
The study of the structural aspects of amide-containing isoquinoline derivatives reveals insights into their properties when interacting with different acids. For example, research on compounds similar in structure to the specified chemical shows that their interaction with mineral acids can lead to the formation of gels or crystalline solids, depending on the anion's planarity. Such studies contribute to the understanding of how these compounds can be manipulated in different chemical environments for potential applications in drug formulation or material science (Karmakar, Sarma, & Baruah, 2007).
Binding Characteristics
Research on compounds with similar binding characteristics, such as [3H]DAA1106, a ligand for peripheral benzodiazepine receptors, provides insight into how the specified compound might interact with biological targets. Understanding these interactions is crucial for developing potential therapeutic agents. Studies have shown that certain compounds bind in a saturable manner to mitochondrial fractions of the brain, suggesting potential neurotherapeutic applications (Chaki et al., 1999).
Synthesis and Cyclization
The synthesis and cyclization of N-allyl-N′-arylacetamidines, similar in process to the specified compound, have been explored to produce imidazolines, dihydroquinazolines, and dihydrobenzodiazepines. These methods are fundamental for creating a variety of compounds with potential pharmacological properties (Partridge & Smith, 1973).
Methylation and Structural Modification
Investigations into the methylation and structural modification of thiazoloisoquinolines provide a foundation for modifying the specified compound to enhance its properties or develop new derivatives with specific functions. Such chemical modifications are crucial for expanding the application range of these compounds in drug development and other areas of chemical research (Hall & Taurins, 1968).
Anticancer and Anti-inflammatory Potential
Some novel sulfonamide derivatives, including those structurally related to the specified compound, have been synthesized and screened for their anticancer and anti-inflammatory activities. These studies are essential for identifying new therapeutic agents and understanding the biological activities of these compounds (Ghorab, Alsaid, Abdullah-al-Dhfyan, & Arafa, 2015).
特性
IUPAC Name |
N-[4-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-1,3-thiazol-2-yl]-2-(4-fluorophenoxy)acetamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20FN3O2S.ClH/c22-17-5-7-19(8-6-17)27-13-20(26)24-21-23-18(14-28-21)12-25-10-9-15-3-1-2-4-16(15)11-25;/h1-8,14H,9-13H2,(H,23,24,26);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYDULOBTURSSPG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)CC3=CSC(=N3)NC(=O)COC4=CC=C(C=C4)F.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21ClFN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![4-Methyl-6-[3-[(5-methylpyrimidin-2-yl)oxymethyl]piperidin-1-yl]pyrimidine](/img/structure/B2793431.png)
![N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide](/img/structure/B2793432.png)


![1-(difluoromethyl)-3-[(3,3,3-trifluoropropoxy)methyl]-1H-pyrazole](/img/structure/B2793437.png)
![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-5-phenylisoxazole-3-carboxamide](/img/structure/B2793438.png)

![1-(4-Fluorophenyl)-2-((4-nitrophenyl)sulfonyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B2793441.png)


